The compound with the chemical formula C19H19F2N7O is identified as L-838,417, a selective partial agonist of the GABAA receptor. This compound is of interest in pharmacological research due to its potential effects on the central nervous system. The molecular structure and properties of L-838,417 contribute to its classification and applications in scientific research.
L-838,417 is cataloged under the CAS number 286456-42-6 and has been referenced in various scientific literature and databases, including PubChem and Cayman Chemical. It is primarily synthesized for experimental purposes in neuroscience research, particularly in studies related to anxiety and other neurological conditions .
L-838,417 is classified as a pharmaceutical compound with specific activity at the GABAA receptor, particularly targeting the alpha-2, alpha-3, and alpha-5 subunits. Its unique properties allow it to function as a subtype-selective partial agonist, which differentiates it from other compounds that may act more broadly on GABAA receptors .
The synthesis of L-838,417 involves several steps that typically include the formation of key intermediates followed by functional group modifications. While specific synthetic routes are proprietary and not always disclosed in literature, general methods for synthesizing similar compounds often include:
Technical details about these methods can vary based on the specific approach taken by different research groups .
L-838,417 participates in various chemical reactions typical for compounds with similar structures:
Technical details about these reactions are crucial for understanding its pharmacokinetics and dynamics .
L-838,417 functions primarily by modulating GABAA receptor activity. The mechanism involves:
Data supporting this mechanism includes Ki values indicating its binding affinity to various receptor subtypes.
L-838,417 has significant applications in scientific research:
The ongoing research into L-838,417 highlights its potential as a lead compound for developing innovative treatments for neurological disorders .
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5